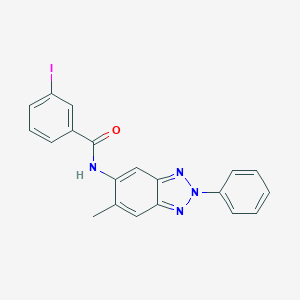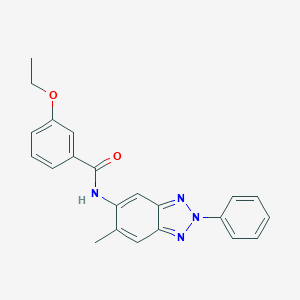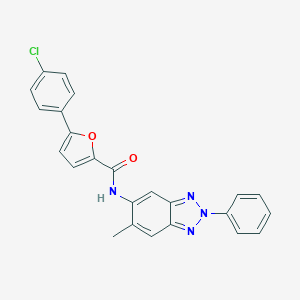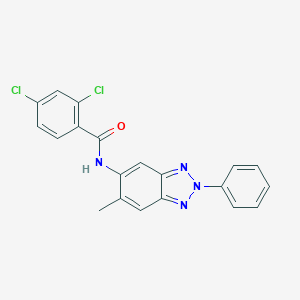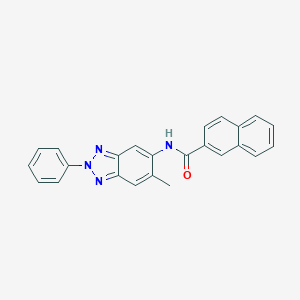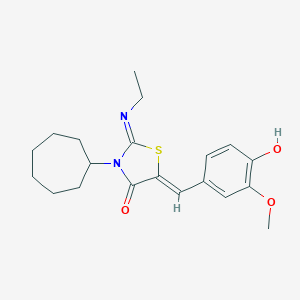![molecular formula C16H16ClN3O2S2 B398023 1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA](/img/structure/B398023.png)
1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a thiophene ring, a morpholine moiety, and a chlorinated aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-4-(4-morpholinyl)aniline with thiophene-2-carboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
Uniqueness
1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety and thiophene ring make it particularly interesting for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H16ClN3O2S2 |
|---|---|
Molecular Weight |
381.9g/mol |
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c17-12-10-11(3-4-13(12)20-5-7-22-8-6-20)18-16(23)19-15(21)14-2-1-9-24-14/h1-4,9-10H,5-8H2,(H2,18,19,21,23) |
InChI Key |
BMABBSQVCNNHIU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


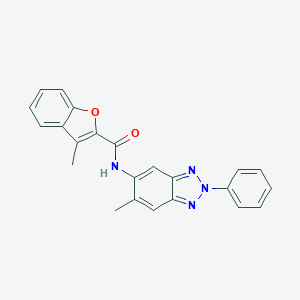
![2-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397941.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397942.png)
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-bromophenyl)acetamide](/img/structure/B397945.png)
![3-(benzyloxy)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B397946.png)
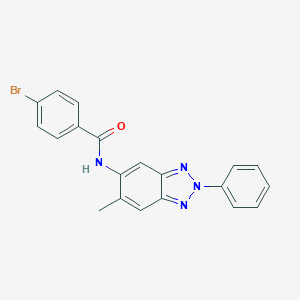
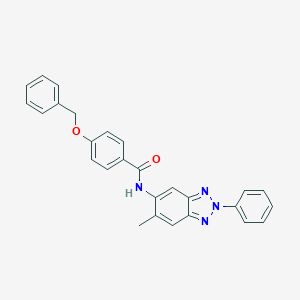
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B397953.png)
